

4-Bromo-2,5-dimethoxyphenethylamine CAS number and molecular weight.

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Compound of Interest

Compound Name:	4-Bromo-2,5-dimethoxyphenethylamine
Cat. No.:	B3395496

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Technical Guide: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2,5-dimethoxyphenethylamine** (2C-B), a synthetic phenethylamine with psychedelic properties. The document details its chemical and physical properties, including its CAS number and molecular weight, and presents detailed protocols for its synthesis and analysis. Furthermore, it delves into the pharmacological profile of 2C-B, focusing on its interaction with serotonin receptors, and provides methodologies for key *in vitro* and *in vivo* assays. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Chemical and Physical Properties

4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, is a synthetic psychedelic drug belonging to the 2C family of phenethylamines. It is a structural analog of mescaline.

Table 1: Physicochemical Properties of **4-Bromo-2,5-dimethoxyphenethylamine**

Property	Value	Citation
Chemical Name	4-Bromo-2,5-dimethoxyphenethylamine	[1]
Synonyms	2C-B, Nexus, BDMPEA	[1]
Molecular Formula	$C_{10}H_{14}BrNO_2$	[1]
Molecular Weight	260.13 g/mol	[1]
CAS Number (Freebase)	66142-81-2	[1]
Molecular Formula (HCl salt)	$C_{10}H_{15}BrClNO_2$	
Molecular Weight (HCl salt)	296.59 g/mol	
CAS Number (HCl salt)	56281-37-9	
Appearance	White or off-white powder	
Melting Point (HCl salt)	237-239 °C	

Synthesis

The synthesis of **4-Bromo-2,5-dimethoxyphenethylamine** typically starts from 2,5-dimethoxybenzaldehyde. The following is a representative synthetic route.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine

Step 1: Synthesis of 2,5-dimethoxynitrostyrene

- In a suitable reaction vessel, dissolve 2,5-dimethoxybenzaldehyde in nitromethane.
- Add a catalyst, such as ammonium acetate or ethylenediammonium acetate.[\[2\]](#)[\[5\]](#)
- Reflux the mixture for several hours.[\[5\]](#)
- Cool the reaction mixture to induce crystallization of the 2,5-dimethoxynitrostyrene product.
- Filter the crystals and wash with a suitable solvent like cold isopropyl alcohol.[\[5\]](#)

- Dry the product under vacuum.

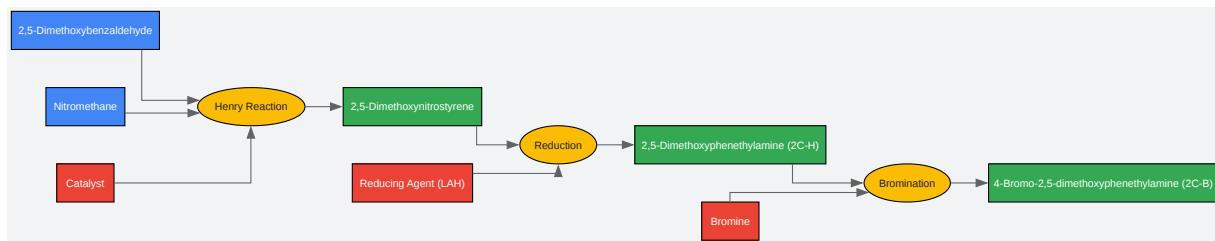
Step 2: Reduction of 2,5-dimethoxynitrostyrene to 2,5-dimethoxyphenethylamine (2C-H)

- In a dry, inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).
- Slowly add a solution of 2,5-dimethoxynitrostyrene in THF to the LAH suspension, maintaining a controlled temperature.
- After the addition is complete, reflux the mixture to ensure complete reduction.
- Carefully quench the reaction with water and a sodium hydroxide solution.
- Filter the resulting mixture and extract the aqueous layer with a non-polar solvent (e.g., toluene).
- Dry the organic extracts over an anhydrous salt (e.g., MgSO₄) and remove the solvent under reduced pressure to yield 2,5-dimethoxyphenethylamine freebase.[\[2\]](#)

Step 3: Bromination of 2,5-dimethoxyphenethylamine to **4-Bromo-2,5-dimethoxyphenethylamine** (2C-B)

- Dissolve the 2,5-dimethoxyphenethylamine freebase in glacial acetic acid.[\[5\]](#)
- In a separate vessel, prepare a solution of elemental bromine in glacial acetic acid.
- Slowly add the bromine solution to the phenethylamine solution with stirring, maintaining a low temperature.
- After the addition, allow the reaction to proceed at room temperature.
- The product, **4-Bromo-2,5-dimethoxyphenethylamine** hydrobromide, will precipitate out of the solution.
- Filter the precipitate, wash with cold acetic acid and then ether, and dry under vacuum.[\[2\]](#)

- To obtain the hydrochloride salt, the freebase can be generated by treatment with a base and then precipitated with hydrochloric acid.[2]



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Caption: Synthetic pathway for **4-Bromo-2,5-dimethoxyphenethylamine**.

Pharmacology

The primary pharmacological action of 2C-B is mediated through its interaction with serotonin (5-HT) receptors, particularly the 5-HT_{2a} and 5-HT_{2C} subtypes.

Receptor Binding Profile

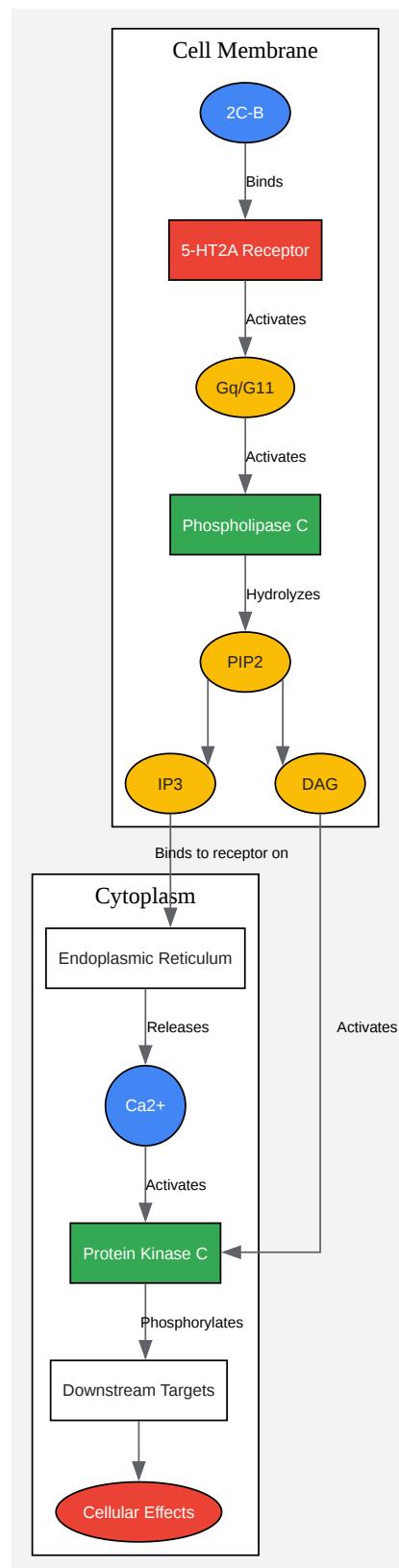
2C-B exhibits high affinity for several serotonin receptors. Its psychedelic effects are primarily attributed to its partial agonist activity at the 5-HT_{2a} receptor.

Table 2: Receptor Binding Affinities (Ki, nM) of **4-Bromo-2,5-dimethoxyphenethylamine**

Receptor	Ki (nM)	Assay Type	Reference
5-HT _{2a}	1.2 (EC ₅₀)	Calcium flux	
5-HT _{2C}	0.63 (EC ₅₀)	Calcium flux	
5-HT _{2B}	13 (EC ₅₀)	Calcium flux	

Signaling Pathway

Activation of the 5-HT_{2a} receptor by 2C-B initiates a G-protein-coupled signaling cascade. The receptor is coupled to Gq/G₁₁, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular and physiological effects of the compound.



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Caption: 5-HT_{2a} receptor signaling pathway activated by 2C-B.

Experimental Protocols

In Vitro 5-HT_{2a} Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 2C-B for the 5-HT_{2a} receptor using [³H]ketanserin.[6][7][8]

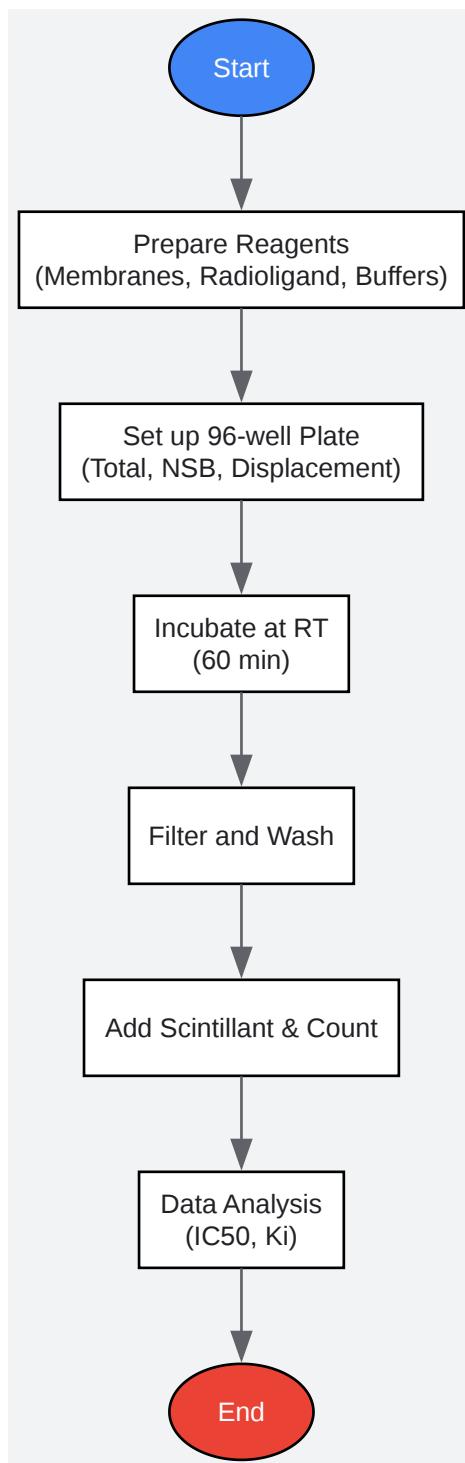
Materials:

- Cell membranes expressing the human 5-HT_{2a} receptor (e.g., from HEK293 cells).
- [³H]ketanserin (radioligand).
- Unlabeled ketanserin (for non-specific binding).
- Test compound (**4-Bromo-2,5-dimethoxyphenethylamine**).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
- 96-well filter plates (e.g., GF/B).
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[6]
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: 50 µL membrane suspension, 50 µL [³H]ketanserin (final concentration ~1 nM), and 50 µL binding buffer.

- Non-specific Binding (NSB): 50 μ L membrane suspension, 50 μ L [3 H]ketanserin, and 50 μ L unlabeled ketanserin (final concentration ~10 μ M).
- Displacement: 50 μ L membrane suspension, 50 μ L [3 H]ketanserin, and 50 μ L of varying concentrations of 2C-B.
- Incubation: Incubate the plate at room temperature for 60 minutes.[\[6\]](#)
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer.[\[7\]](#)
- Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity in a microplate scintillation counter.
- Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of 2C-B to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.



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Caption: Workflow for a 5-HT_{2a} receptor binding assay.

In Vitro Calcium Flux Assay

This assay measures the functional activity of 2C-B at the 5-HT_{2a} receptor by detecting changes in intracellular calcium concentration.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Cells stably expressing the human 5-HT_{2a} receptor (e.g., HEK293 or CHO).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Test compound (**4-Bromo-2,5-dimethoxyphenethylamine**).
- Agonist control (e.g., serotonin).
- Fluorescence microplate reader with kinetic reading capability.

Procedure:

- Cell Plating: Seed cells into 96-well plates and grow to confluence.
- Dye Loading: Wash cells with assay buffer and then incubate with the calcium-sensitive dye for 30-60 minutes at 37°C.[\[9\]](#)
- Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of 2C-B to the wells.
- Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence, then inject the agonist (serotonin) and immediately begin kinetic reading of fluorescence intensity over time.
- Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the change in fluorescence against the log concentration of 2C-B to determine the EC₅₀.

In Vivo Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral proxy for hallucinogenic activity in humans and is mediated by 5-HT_{2a} receptor activation.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Male C57BL/6J mice.
- Test compound (**4-Bromo-2,5-dimethoxyphenethylamine**).
- Vehicle control (e.g., saline).
- Observation chambers.
- Video recording equipment or a magnetometer-based detection system.

Procedure:

- Acclimation: Acclimate mice to the observation chambers.
- Drug Administration: Administer 2C-B or vehicle via a suitable route (e.g., intraperitoneal injection).
- Observation: Place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).
- Scoring: Manually or automatically count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.
- Data Analysis: Compare the number of head twitches in the 2C-B-treated group to the vehicle control group.

Analytical Methods

Various analytical techniques can be used for the identification and quantification of 2C-B in different matrices.

Table 3: Analytical Methods for **4-Bromo-2,5-dimethoxyphenethylamine**

Technique	Sample Matrix	Key Findings	Citation
GC-MS	Urine, Seized materials	Identification and quantification of 2C-B and its metabolites. Derivatization is often required.	
LC-MS/MS	Urine, Oral fluid, Seized materials	Highly sensitive and specific method for identification and quantification.	[14]
NMR	Pure compound	Structural elucidation and confirmation.	[3]
UV-Vis	Pure compound	Determination of maximum absorbance.	

Metabolism

The *in vitro* metabolism of 2C-B can be investigated using liver microsomes. The primary metabolic pathways involve deamination and demethylation.[\[1\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

Materials:

- Liver microsomes (human or other species).
- NADPH regenerating system (cofactor).
- Phosphate buffer (e.g., 0.1 M, pH 7.4).
- Test compound (**4-Bromo-2,5-dimethoxyphenethylamine**).
- Acetonitrile (for reaction termination).

- LC-MS/MS system for analysis.

Procedure:

- Incubation Mixture: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system. Pre-incubate at 37°C.
- Reaction Initiation: Add 2C-B to the incubation mixture to start the reaction.
- Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add to cold acetonitrile to stop the reaction.
- Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound and identify any metabolites formed.
- Data Analysis: Plot the percentage of remaining 2C-B against time to determine the metabolic stability (half-life, intrinsic clearance).

Conclusion

This technical guide provides essential information and detailed methodologies for the study of **4-Bromo-2,5-dimethoxyphenethylamine**. The provided protocols for synthesis, pharmacological assays, and analytical methods offer a solid foundation for researchers and drug development professionals. A thorough understanding of the chemical, pharmacological, and metabolic properties of 2C-B is crucial for advancing research in the field of psychoactive compounds and for the potential development of novel therapeutic agents targeting the serotonergic system.

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